AcPyAD

Description

Properties

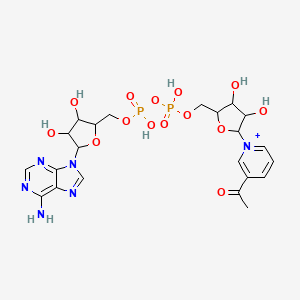

Molecular Formula |

C22H29N6O14P2+ |

|---|---|

Molecular Weight |

663.4 g/mol |

IUPAC Name |

[[5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C22H28N6O14P2/c1-10(29)11-3-2-4-27(5-11)21-17(32)15(30)12(40-21)6-38-43(34,35)42-44(36,37)39-7-13-16(31)18(33)22(41-13)28-9-26-14-19(23)24-8-25-20(14)28/h2-5,8-9,12-13,15-18,21-22,30-33H,6-7H2,1H3,(H3-,23,24,25,34,35,36,37)/p+1 |

InChI Key |

KPVQNXLUPNWQHM-UHFFFAOYSA-O |

Canonical SMILES |

CC(=O)C1=C[N+](=CC=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of Monophosphate-3-Acetylpyridine-α-D-Nucleoside

-

Starting Material : D-ribose.

-

Key Reactions :

-

Protection : Triphenylmethyl chloride (TrCl) is used to protect the 5'-OH group of D-ribose, forming 5-Tr-D-ribose.

-

Amination : Reaction with ammonium chloride converts the ribose to 5-Tr-1-amido-D-ribose.

-

Glycosidation : 3-Acetylpyridine is coupled to the aminated ribose using trimethylsilyl triflate (TMSOTf) as a catalyst, yielding 3-acetylpyridine-5-Tr-α-D-nucleoside.

-

Deprotection : Methanol and dilute HCl remove the Tr group, forming 3-acetylpyridine-α-D-nucleoside.

-

Phosphorylation : Phosphorus oxychloride (POCl₃) and trimethyl phosphate introduce the monophosphate group at the 5'-position.

-

Conditions :

Step 2: Synthesis of Morpholine Adenosine Monophosphate

Step 3: Docking Reaction

-

Coupling : Morpholine adenosine monophosphate and monophosphate-3-acetylpyridine-α-D-nucleoside are combined in formamide with MnCl₂ and MgSO₄ as catalysts.

-

Yield : 355 mg of this compound from 416 mg of morpholine adenosine monophosphate (85% yield for this step; 4.2% overall).

Characterization :

Enzymatic Synthesis of this compound

Transglycosidation Mechanism

Enzymatic synthesis utilizes pyridine nucleotide glycohydrolase to transfer the acetylpyridine moiety to a nucleotide backbone. This method is stereospecific, retaining the β-configuration at the glycosidic bond.

Step 1: Synthesis of 3-Acetylpyridine Mononucleotide (AcPyMN)

Step 2: Dinucleotide Formation

AcPyMN is coupled to adenosine monophosphate (AMP) via enzymatic or chemical methods, though detailed protocols for this compound synthesis are less documented. Analogous pathways for nicotinic acid-adenine dinucleotide (NaAD) suggest similar coupling strategies.

Comparative Analysis of Methods

Optimization Strategies

Chemical Synthesis

Enzymatic Synthesis

-

pH Modulation : Transglycosidation dominates at pH 5.2, minimizing hydrolysis.

-

Substrate Ratios : A 10:1 molar ratio of 3-acetylpyridine to NMN maximizes AcPyMN formation.

Challenges and Innovations

-

Chemical Method : Harsh reagents (e.g., POCl₃) necessitate stringent safety protocols. Recent advances use microfluidic systems to improve temperature and pH control during phosphorylation.

-

Enzymatic Method : Enzyme instability limits large-scale use. Immobilizing glycohydrolase on chitosan beads enhances reusability .

Chemical Reactions Analysis

Types of Reactions

3-Acetylpyridine adenine dinucleotide undergoes various types of reactions, including:

Oxidation and Reduction: It alternates between oxidized (NAD+) and reduced (NADH) states.

Substitution: It can participate in base-exchange reactions, where the pyridine base is substituted with other bases.

Common Reagents and Conditions

Common reagents used in these reactions include acetic acid, pyridinecarboxylic esters, and various catalysts such as titanium dioxide . The reactions typically occur under controlled gas-phase conditions.

Major Products

The major products formed from these reactions include the oxidized and reduced forms of the compound, as well as substituted derivatives depending on the specific reagents used .

Scientific Research Applications

3-Acetylpyridine adenine dinucleotide has a wide range of scientific research applications:

Mechanism of Action

3-Acetylpyridine adenine dinucleotide exerts its effects by acting as an electron carrier in enzymatic reactions. It alternates between oxidized (NAD+) and reduced (NADH) states, facilitating electron transfer in metabolic pathways. It also interacts with specific molecular targets such as 4-hydroxy-tetrahydrodipicolinate reductase in Escherichia coli .

Comparison with Similar Compounds

Kinetic Properties in Lactate Dehydrogenase Reactions

AcPyAD exhibits distinct kinetic advantages over NAD+ and other NAD+ analogs in LDH-catalyzed reactions. Key findings include:

- Efficiency in Lactate Oxidation: In the lactate-AcPyAD assay system, this compound demonstrates a Vmax of 0.25 units/mg protein and a Km for lactate of 0.10 M, following Michaelis-Menten kinetics . By contrast, NAD+ analogs such as deamino-NAD+, pyridine-3-aldehyde, and thionicotinamide show negligible activity as electron acceptors in lactate oxidation .

- pH Sensitivity : this compound reduction rates are pH-dependent. At pH 5.8, lactate saturation increases reaction rates significantly compared to pH 7.5, suggesting enhanced enzyme-coenzyme binding under acidic conditions .

Table 1: Kinetic Parameters of this compound vs. NAD+ Analogs in LDH Reactions

| Compound | Vmax (units/mg protein) | Km (Lactate, M) | Effective as Electron Acceptor? |

|---|---|---|---|

| This compound | 0.25 | 0.10 | Yes |

| Deamino-NAD+ | N/A | N/A | No |

| Thionicotinamide | N/A | N/A | No |

| NAD+ | <0.01 | Undetectable | No (under tested conditions) |

Role in Transhydrogenase (TH) Activity

In E. coli transhydrogenase, this compound is critical for studying proton-coupled redox reactions. Comparisons with NADH and NADPH reveal:

- Proton Translocation Specificity : Reverse transhydrogenation (NADPH → this compound) is tightly coupled to proton translocation, with wild-type activity at 1.66 μmol this compound reduced/(min·mg protein). Mutations in the TH β-subunit (e.g., G252A) abolish >95% of this compound-linked proton translocation, whereas cyclic transhydrogenation (NADH → this compound) retains partial activity, indicating structural specificity for this compound in proton channel function .

- Binding Energy Differences : β-subunit mutations (e.g., D213I) reduce this compound-dependent proton translocation by 90% but only mildly affect cyclic NADH→this compound activity. This suggests that this compound’s interaction with TH relies on binding energy differences distinct from NADPH or NADH .

Table 2: Transhydrogenase Activities Involving this compound vs. NADPH/NADH

| Assay Type | Wild-Type Activity (μmol/min·mg) | G252A Mutant Activity (% of WT) | D213I Mutant Activity (% of WT) |

|---|---|---|---|

| Reverse (NADPH→this compound) | 1.66 | <5% | 10% |

| Cyclic (NADH→this compound) | 8.70 | 50% | 65% |

Functional Advantages Over Other Analogs

- For example, amidinated enzyme preparations show this compound turnover numbers of 83–131, compared to 5–58 for oxygen .

Q & A

Q. What standardized protocols ensure reproducibility in AcPyAD enzymatic activity assays?

To ensure reproducibility, researchers should:

- Document enzyme preparation methods (e.g., amidination, acetylation) and reaction conditions (e.g., NADH presence/absence).

- Use controls such as unmodified reductase to baseline activity comparisons.

- Adhere to quantitative data collection standards (e.g., turnover numbers) and validate results across replicates .

- Archive protocols and raw data using institutional repositories to facilitate peer validation .

Q. How can this compound reactivity data be contextualized within broader biochemical pathways?

- Map turnover rates to known enzymatic mechanisms (e.g., electron transfer efficiency).

- Cross-reference this compound reactivity with structurally analogous compounds (e.g., cytochrome B5 reductase substrates).

- Use kinetic modeling to infer rate-limiting steps or inhibitory effects .

Q. What qualitative observations complement quantitative this compound data in experimental reports?

- Record enzyme stability (e.g., precipitation, color changes) during reactions.

- Note deviations from expected reaction kinetics (e.g., lag phases, abrupt activity drops).

- Pair these observations with statistical analyses to identify confounding variables .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound turnover data across modified enzyme systems?

Contradictions, such as higher this compound turnover in amidinated (-NADH) vs. acetylated (+NADH) preparations (83 vs. 6.6), require:

- Systematic variable isolation (e.g., testing NADH’s role in stabilizing enzyme-substrate binding).

- Spectroscopic assays (e.g., fluorescence quenching) to detect structural changes post-modification.

- Multivariate regression to identify dominant factors (e.g., modification type, cofactor presence) .

Q. What experimental designs optimize this compound’s catalytic efficiency in synthetic enzyme systems?

- Compare turnover rates across modifications (e.g., acetylated vs. amidinated) under controlled NADH conditions.

- Introduce site-directed mutagenesis to pinpoint residues influencing this compound binding.

- Use stopped-flow techniques to capture transient reaction intermediates .

Q. How can computational models enhance this compound experimental design?

- Apply molecular docking simulations to predict this compound-enzyme binding affinities.

- Validate models against empirical turnover data (e.g., correlation between predicted binding energy and observed activity).

- Integrate machine learning to identify modification patterns that maximize catalytic output .

Methodological Frameworks

Q. What statistical methods are appropriate for analyzing this compound activity variations?

- Use ANOVA to compare means across enzyme modifications (e.g., amidinated vs. acetylated).

- Apply Tukey’s HSD post hoc tests to identify significant pairwise differences.

- Report confidence intervals and effect sizes to quantify practical significance .

Q. How should researchers structure publications to highlight this compound’s mechanistic novelty?

- Follow IMRaD (Introduction, Methods, Results, Discussion) structure with emphasis on methodological rigor.

- Use tables to juxtapose turnover rates (e.g., O₂ vs. This compound under identical conditions).

- Discuss limitations (e.g., NADH-dependent artifacts) and propose follow-up experiments .

Data Management & Ethics

Q. What archival practices ensure long-term accessibility of this compound datasets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.